

Application Note: Precision Ligation using Ethoxy(methyl)amine Hydrochloride

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Compound of Interest

Compound Name:	<i>Ethoxy(methyl)amine hydrochloride</i>
CAS No.:	<i>1082680-18-9</i>
Cat. No.:	<i>B1379508</i>

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Advanced Protocols for Neoglycoconjugation and Nitrene Formation

Introduction & Chemical Profile[1][2][3][4][5]

Ethoxy(methyl)amine hydrochloride (also known as N-ethoxy-N-methylamine or O-ethyl-N-methylhydroxylamine) represents a specialized class of alkoxyamine reagents. While often categorized alongside standard oxime ligation reagents (like methoxyamine or ethoxyamine), its unique secondary amine structure fundamentally alters its reactivity and the resulting conjugate stability.

Unlike primary alkoxyamines (

) which react with aldehydes/ketones to form acyclic oxime ethers (

), Ethoxy(methyl)amine (

) cannot form a neutral double bond without losing the methyl group. Instead, it follows two distinct pathways depending on the substrate:

- With Reducing Sugars (Glycans): It forms stable Cyclic N-Glycosides. This is its primary advantage over standard oxime ligation, which forces sugars into an open-chain (acyclic) conformation, potentially destroying conformation-dependent biological recognition.
- With Simple Aldehydes/Ketones: It forms Nitrones (), which are valuable 1,3-dipoles for subsequent cycloaddition reactions (e.g., SPANC-click chemistry) or spin trapping.

Reagent Specifications

Parameter	Specification
Chemical Name	Ethoxy(methyl)amine hydrochloride
CAS Number	1082680-18-9
Formula	
MW	111.57 g/mol
pKa (approx)	~4.5 - 5.0 (conjugate acid)
Solubility	Highly soluble in water, DMSO, Methanol

Mechanism of Action

The choice between standard Ethoxyamine and Ethoxy(methyl)amine dictates the structural outcome of the ligation.

Pathway Analysis

- Standard Ligation (Primary Amine): Leads to dehydration and formation of a double bond. In glycobiology, this opens the pyranose ring.
- Ethoxy(methyl)amine Ligation (Secondary Amine): The presence of the

-methyl group prevents the formation of a neutral imine. In sugars, the nitrogen attacks the anomeric carbon, but the ring oxygen is retained, stabilizing the cyclic form (closed-ring neoglycoconjugates).

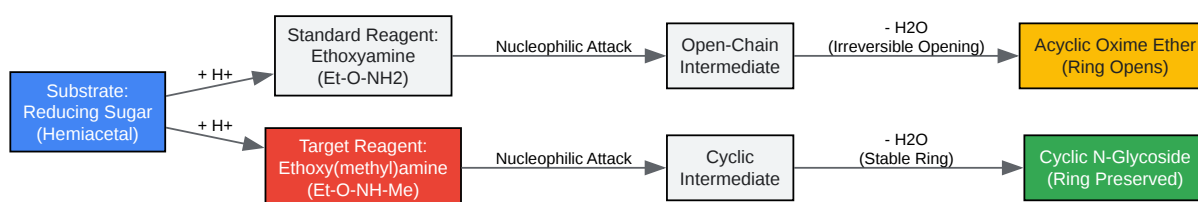


Figure 1: Mechanistic divergence. Ethoxy(methyl)amine preserves the cyclic sugar structure crucial for lectin binding.

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Protocol A: Glycan Ligation (Neoglycoconjugate Synthesis)

Application: Labeling free glycans (e.g., cleaved N-glycans) or reducing sugars while maintaining the pyranose/furanose ring structure for lectin binding assays.

Materials

- Reagent: **Ethoxy(methyl)amine hydrochloride** (100 mM stock in water).
- Buffer: 2 M Acetic Acid / Sodium Acetate buffer, pH 4.5.
- Substrate: Free glycan or reducing sugar (1–10 mM).
- Purification: SPE C18 cartridges or Amide-HILIC column.

Step-by-Step Procedure

- Preparation: Dissolve the target glycan in water to a concentration of 2 mM.
- Reagent Addition: Add Ethoxy(methyl)amine HCl stock to the glycan solution.
 - Ratio: Use a 10-fold to 50-fold molar excess of reagent over glycan to drive the equilibrium to the product.

- Example: To 50 μL of glycan (2 mM), add 50 μL of Reagent (100 mM).
- Buffering: Adjust the reaction mixture to pH 4.5 using the Acetate buffer.
 - Note: The pH is critical. Below pH 4.0, hydrolysis competes; above pH 6.0, the reaction rate slows significantly due to protonation of the amine.
- Incubation: Incubate at 37°C for 4–16 hours.
 - Optimization: For complex oligosaccharides (e.g., GlcNAc dimers), incubation up to 24 hours may be required.
- Validation (In-Process): Analyze a small aliquot via LC-MS.
 - Expected Mass Shift: The product will show a mass difference corresponding to the addition of the reagent minus water (relative to the free sugar).
 - Note: Unlike open-chain oximes, you may see distinct peaks for and anomers if the separation is high-resolution.
- Purification: Remove excess reagent using Solid Phase Extraction (SPE) or size-exclusion chromatography (for larger glycans).

Protocol B: Nitron Formation on Aldehydes

Application: Converting peptide/drug aldehydes into stable nitrones for spin trapping or bio-orthogonal cycloaddition.

Materials

- Reagent: **Ethoxy(methyl)amine hydrochloride**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Solvent: Methanol/Water (1:1) or DMSO (for hydrophobic drugs).

- Catalyst: p-Phenylenediamine (10 mM) or Aniline (100 mM) - Optional but recommended for reaction speed.

Step-by-Step Procedure

- Solubilization: Dissolve the aldehyde-containing substrate (10 mM) in the chosen solvent.
- Reagent Mix: Add Ethoxy(methyl)amine HCl (5 equivalents).
- Catalysis (Optional): Add Aniline to a final concentration of 100 mM.
 - Mechanism:[3] Aniline forms a transient Schiff base with the aldehyde, which undergoes rapid transimination with the ethoxy(methyl)amine.
- Reaction: Stir at 25°C for 2 hours.
- Quenching: If unreacted aldehyde remains, it can be scavenged with a polymer-supported hydrazine.
- Storage: Nitrones are light-sensitive. Store products in amber vials at -20°C.

Critical Parameters & Troubleshooting

Reaction Optimization Table

Variable	Recommendation	Impact
pH Window	4.0 – 5.5	Critical. pH < 4 hydrolyzes the product; pH > 6 reduces nucleophilicity of the amine.
Reagent Excess	10x – 50x	High excess required to push equilibrium, especially for sterically hindered sugars.
Temperature	37°C – 50°C	Higher temp increases rate but risks degradation of sensitive sialic acids.
Solvent	Aqueous / 50% DMSO	Compatible with biological buffers. Avoid ketones (acetone) as solvents (competitor).

Workflow Diagram

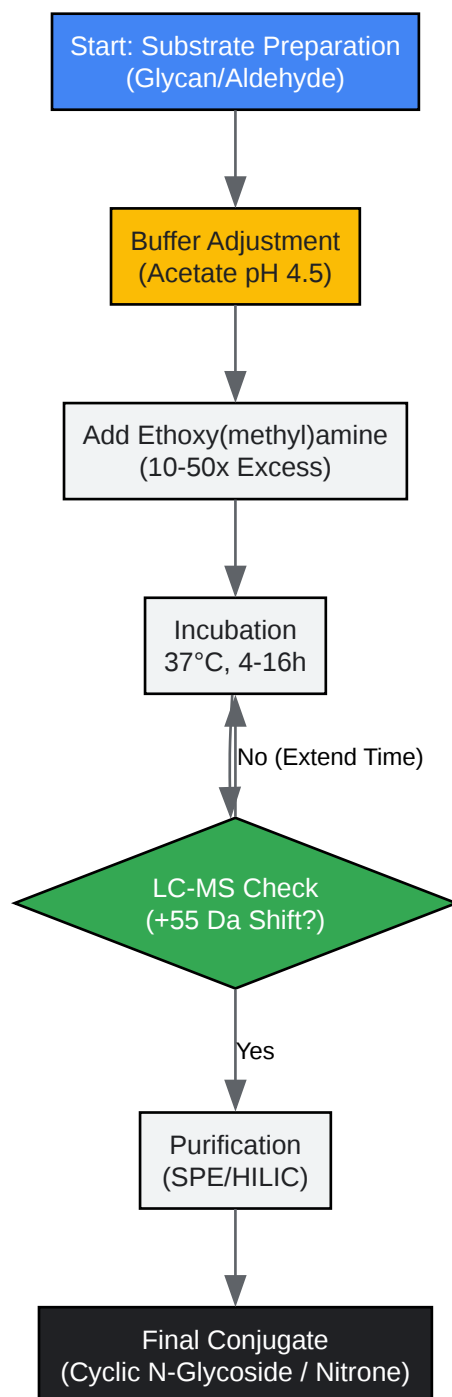


Figure 2: Optimized workflow for Ethoxy(methyl)amine ligation.

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